molecular formula C14H16FN3O3 B1396407 5-(tert-Butyloxycarbonyamino)methyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole CAS No. 1053656-53-3

5-(tert-Butyloxycarbonyamino)methyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole

Cat. No.: B1396407
CAS No.: 1053656-53-3
M. Wt: 293.29 g/mol
InChI Key: UOXZKFSGYPWRLV-UHFFFAOYSA-N
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Description

5-(tert-Butyloxycarbonyamino)methyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole is a useful research compound. Its molecular formula is C14H16FN3O3 and its molecular weight is 293.29 g/mol. The purity is usually 95%.
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Biological Activity

5-(tert-Butyloxycarbonyamino)methyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the oxadiazole ring, which is known for its role in various biological activities. The presence of the tert-butoxycarbonyl group enhances its solubility and stability, potentially improving its bioavailability.

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit notable anticancer properties. For instance, a study reported that a related oxadiazole compound demonstrated an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, including human colon adenocarcinoma (HT-29) and breast cancer cell lines . The mechanism involves the inhibition of specific kinases and enzymes associated with cancer proliferation.

Antimicrobial Properties

The compound also shows promising antimicrobial activity. In vitro studies have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens . The oxadiazole moiety has been linked to mechanisms that disrupt bacterial cell wall synthesis and inhibit metabolic pathways.

Anti-inflammatory Effects

The anti-inflammatory properties of oxadiazole derivatives have been documented extensively. Compounds within this class have shown the ability to inhibit cyclooxygenases (COX-1 and COX-2), which are crucial in the inflammatory response . This inhibition can lead to reduced inflammation in conditions such as arthritis and other inflammatory diseases.

The biological activity of this compound can be attributed to various mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Modulation : It may act on specific receptors involved in pain and inflammation pathways.
  • Cell Cycle Arrest : Some studies suggest that oxadiazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.

Study 1: Anticancer Efficacy

A recent study evaluated several oxadiazole derivatives for their anticancer activity. The compound exhibited moderate cytotoxicity against various cancer cell lines with an IC50 ranging from 70 to 100 µM. The study highlighted the potential for further modifications to enhance potency .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial effects of oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives significantly inhibited bacterial growth at concentrations as low as 25 µg/mL .

Summary Table of Biological Activities

Activity Mechanism IC50/Effectiveness
AnticancerEnzyme inhibitionIC50 ~ 92.4 µM against multiple lines
AntimicrobialDisruption of cell wall synthesisEffective at ~25 µg/mL
Anti-inflammatoryCOX inhibitionSignificant reduction in inflammation

Properties

IUPAC Name

tert-butyl N-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O3/c1-14(2,3)20-13(19)16-8-11-17-12(18-21-11)9-4-6-10(15)7-5-9/h4-7H,8H2,1-3H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOXZKFSGYPWRLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC(=NO1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601137753
Record name 1,1-Dimethylethyl N-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601137753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1053656-53-3
Record name 1,1-Dimethylethyl N-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1053656-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601137753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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